![molecular formula C21H19N5O3 B3311652 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 946272-34-0](/img/structure/B3311652.png)
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
描述
作用机制
Target of Action
The compound, 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
生化分析
Biochemical Properties
The biochemical properties of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide are largely determined by its structure. The compound contains a triazole ring, which is known to interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of the triazole ring to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile . The compound’s interactions with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase have been reported .
Cellular Effects
Compounds with similar structures have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other triazole compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide generally involves the following steps:
Formation of the triazolo[4,3-b]pyridazine core: : This is achieved through cyclization reactions starting from appropriate hydrazine derivatives and nitriles.
Functionalization of the triazolo[4,3-b]pyridazine: : This involves introducing the phenyl group at the 3-position.
Attachment of the benzamide moiety: : The final key step is coupling 4-methoxybenzoyl chloride with the previously synthesized intermediate under mild basic conditions.
Industrial Production Methods: : Scaling up for industrial production may involve optimizing reaction conditions, catalysts, and solvents to enhance yield and purity while minimizing production costs and environmental impact.
Types of Reactions
Oxidation: : It can undergo oxidation at the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction can occur at various points in the molecule depending on the reagents used, such as converting the carbonyl group to an alcohol.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or CrO3 in acidic conditions.
Reduction: : Reagents like LiAlH4 for strong reduction, or NaBH4 for milder conditions.
Substitution: : Typical conditions include Lewis acids like AlCl3 for Friedel-Crafts reactions.
Major Products Formed
Oxidation: : 4-formyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide.
Reduction: : 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzyl alcohol.
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its stable triazolopyridazine structure. Biology Medicine : Investigated for pharmacological properties, including potential anti-inflammatory or anticancer activities. Industry : Could be explored for use in materials science, particularly in the creation of advanced polymers or as a catalyst in various organic reactions.
相似化合物的比较
Comparison: : Compared to similar triazolopyridazines and benzamides, this compound stands out due to the unique combination of the triazolopyridazine and the methoxybenzamide moiety, offering distinct chemical and biological properties. Similar Compounds :
4-methoxy-N-(2-(benzoxazolyl)ethyl)benzamide
3-phenyl-1,2,4-triazolo[4,3-b]pyridazine
N-(2-(1H-imidazol-1-yl)ethyl)-4-methoxybenzamide
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a fascinating compound with diverse potential applications. Its unique structure and reactive sites make it a valuable subject for ongoing scientific research and industrial applications.
属性
IUPAC Name |
4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-17-9-7-16(8-10-17)21(27)22-13-14-29-19-12-11-18-23-24-20(26(18)25-19)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJTZGNQBURIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


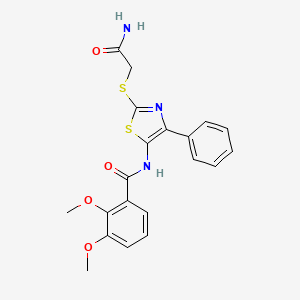
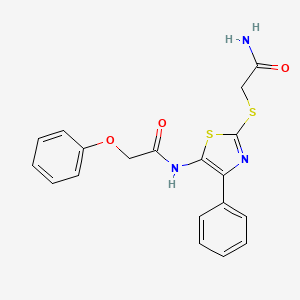
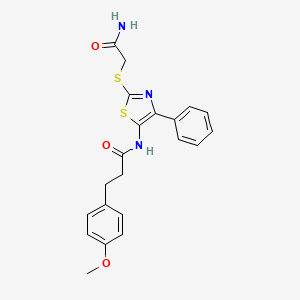
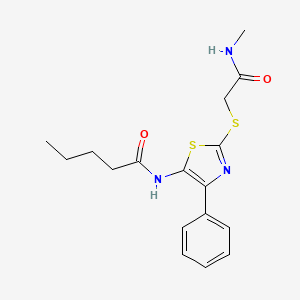
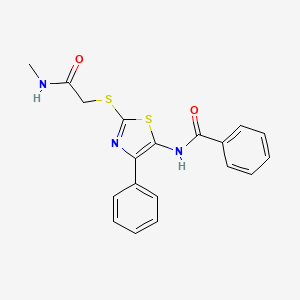
![N-(4-acetylphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3311613.png)
![N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3311617.png)
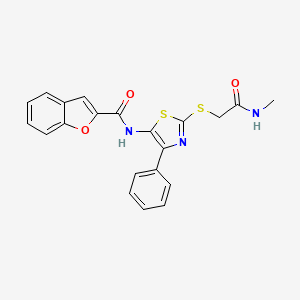
![N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3311624.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3311641.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide](/img/structure/B3311648.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide](/img/structure/B3311657.png)
![4-butoxy-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B3311661.png)
![2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide](/img/structure/B3311667.png)
